Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine
Description
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic tetrapeptide composed of four D-configured amino acids: glycine (N-terminal), two tyrosine residues, and a C-terminal phenylalanine. The D-stereochemistry distinguishes it from naturally occurring L-amino acid peptides, conferring unique physicochemical and biological properties, such as resistance to proteolytic degradation and altered receptor binding profiles .
Properties
CAS No. |
644996-89-4 |
|---|---|
Molecular Formula |
C38H41N5O8 |
Molecular Weight |
695.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C38H41N5O8/c39-23-34(46)40-30(20-26-11-15-28(44)16-12-26)35(47)41-32(21-27-13-17-29(45)18-14-27)36(48)42-31(19-24-7-3-1-4-8-24)37(49)43-33(38(50)51)22-25-9-5-2-6-10-25/h1-18,30-33,44-45H,19-23,39H2,(H,40,46)(H,41,47)(H,42,48)(H,43,49)(H,50,51)/t30-,31-,32-,33-/m1/s1 |
InChI Key |
DECOGQBNVYUWIA-XEXPGFJZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@@H](CC3=CC=C(C=C3)O)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)CN |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail (e.g., TFA, water, and scavengers).
Industrial Production Methods
Industrial production of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for larger batch sizes and higher throughput. Purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide or acylating agents like acetic anhydride can be used.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiols from disulfide bonds.
Substitution: Modified peptides with alkyl or acyl groups attached to specific residues.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Design and Development
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine has been investigated as a potential prodrug for enhancing the bioavailability of therapeutic agents. Research indicates that dipeptide prodrugs can improve oral absorption and metabolic stability compared to their parent compounds. For instance, studies have shown that dipeptide monoester prodrugs exhibit higher permeability across intestinal cell lines, suggesting potential for enhanced systemic circulation and therapeutic efficacy in cancer treatments .
1.2 Targeting Aminoacyl-tRNA Synthetases
Aminoacyl-tRNA synthetases are crucial in protein synthesis and are considered promising drug targets for various diseases, including tuberculosis. The structural analysis of similar peptides has indicated their potential to inhibit specific synthetases, which could lead to new antimicrobial therapies . Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine may serve as a scaffold for designing inhibitors targeting these enzymes.
Biochemical Research
2.1 Enzyme Substrates
Peptides like Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine can act as substrates for various proteolytic enzymes. Studies have demonstrated that specific proteases exhibit unique substrate specificity towards D-amino acid residues, which can be exploited in biochemical assays to study enzyme kinetics and mechanisms .
2.2 Protein Quality Assessment
In nutritional biochemistry, the evaluation of protein quality in food formulations often involves peptides similar to Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine. These peptides can be used to determine the digestibility and amino acid profiles of protein sources in dietary studies, particularly in formulations for young children .
Therapeutic Applications
3.1 Cancer Therapy
The use of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine in cancer therapy is being explored due to its potential to enhance the cytotoxicity of chemotherapeutic agents. The dipeptide structure may allow for targeted delivery systems that improve the therapeutic index while minimizing side effects .
3.2 Immune Modulation
Research into immune modulation has identified peptides that can influence immune responses positively. Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine could be investigated for its ability to modulate immune pathways, potentially leading to new treatments for autoimmune diseases or enhancing vaccine efficacy .
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways. The peptide’s structure allows it to bind to specific molecular targets, potentially modulating their activity.
Comparison with Similar Compounds
Stereoisomeric Variants: L- vs. D-Amino Acid Peptides
Glycyl-L-tyrosine hydrochloride (a dipeptide) serves as a key comparator. While both compounds share tyrosine and glycine residues, the L-configuration in Glycyl-L-tyrosine hydrochloride results in distinct properties:
- Enzymatic Stability: L-peptides are rapidly cleaved by proteases, whereas D-amino acid peptides like Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine exhibit prolonged stability in serum .
- Receptor Affinity : L-isoforms typically bind to natural receptors (e.g., tyrosine kinase domains), while D-peptides may interact with alternative targets or exhibit reduced affinity .
Data Table 1: Stereoisomer Comparison
Sequence Variations: Tyrosine and Phenylalanine Positioning
The compound’s sequence (Gly-Tyr-Tyr-Phe) differs from structurally similar D-tetrapeptides. For example, Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine (InChIKey: YUAZEGPLCJJNSE-BAQBVXSRSA-N) replaces one tyrosine with tryptophan, altering hydrophobicity and UV absorption profiles .
Key Findings :
- Hydrophobicity : The tyrosine-to-tryptophan substitution increases logP by ~0.5 units, enhancing membrane permeability .
- Biosynthetic Competition: Tyrosine and phenylalanine compete in polyphenol biosynthesis; D-configurations may reduce this competition, as seen in exogenous incorporation studies .
Functional Analogues: D-Amino Acid Tetrapeptides
D-peptides like D-phenylalanyl-D-tyrosyl-D-tryptophyl-D-phenylalanine () share resistance to enzymatic cleavage but differ in receptor engagement. For instance:
Data Table 2: Functional Comparison
Research Findings and Implications
- Enzymatic Resistance: D-amino acids evade common proteases, making this compound a candidate for oral drug delivery .
- Biosynthetic Interference: Exogenous D-tyrosine may disrupt polyphenol pathways, as L-tyrosine competes with phenylalanine in natural systems .
- Structural Rigidity : Computational models suggest D-peptides adopt β-sheet conformations more readily than L-isoforms, influencing aggregation tendencies .
Biological Activity
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide that combines several amino acids, specifically incorporating D-amino acids which can influence its biological activity. This article explores the biological activity of this compound, focusing on its effects on metabolism, potential therapeutic applications, and relevant research findings.
1. Structure and Composition
The compound consists of five amino acids:
- Glycine (Gly)
- D-Tyrosine (Tyr)
- D-Phenylalanine (Phe)
This specific arrangement and stereochemistry allow for unique interactions within biological systems, particularly in metabolic pathways and receptor binding.
2.1 Metabolic Effects
Research has shown that dipeptides like glycyl-L-tyrosine can effectively maintain tyrosine pools in the body. A study demonstrated that parenteral administration of glycyl-L-tyrosine in phenylalanine-deficient rats led to significant increases in plasma tyrosine levels, facilitating normal growth and nitrogen metabolism . The study indicated that intact glycyl-L-tyrosine was not detectable in plasma, suggesting complete utilization or elimination, which underscores its efficiency as a tyrosine source.
2.2 Neurotransmitter Precursor
Tyrosine is a precursor for neurotransmitters such as dopamine and norepinephrine. The presence of D-amino acids in the structure may modulate neurotransmitter synthesis differently compared to their L-counterparts. This modulation could have implications for mood regulation and cognitive function, particularly in conditions where neurotransmitter levels are disrupted.
3.1 Clinical Applications
A study focused on the effects of dietary supplementation with tyrosine and phenylalanine showed improved cognitive performance under stress conditions, suggesting potential applications for Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine in enhancing mental resilience .
3.2 Peptide Hydrolase Activity
Research into peptide hydrolase activities indicated that dipeptides containing aromatic amino acids like phenylalanine exhibit specific hydrolase activity in human intestinal mucosa. This suggests that Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine may be involved in digestive processes and nutrient absorption .
4. Comparative Analysis of Related Compounds
5. Conclusion
Glycyl-D-tyrosyl-D-tyrosyl-D-phenylalanyl-D-phenylalanine exhibits significant biological activity primarily through its role as a precursor for neurotransmitters and its ability to maintain amino acid pools within the body. Further research is warranted to explore its full potential, particularly in clinical settings related to cognitive enhancement and metabolic health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
